molecular formula C16H17NO5S B2435390 2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid CAS No. 1009790-14-0

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid

Cat. No. B2435390
CAS RN: 1009790-14-0
M. Wt: 335.37
InChI Key: BEVDAZGEAPNZSM-UHFFFAOYSA-N
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Description

This compound is a derivative of propanoic acid, which is a carboxylic acid. The molecule contains a sulfonylamino group attached to the second carbon of the propanoic acid, and a 2-methylphenoxy group attached to the fourth carbon of the phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a carboxylic acid group, a sulfonylamino group, and a phenyl ring with a 2-methylphenoxy substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Fluorosulfonylation

Recent advances in fluorosulfonylation have highlighted the importance of sulfonyl fluorides. While not directly related to ((4-(o-tolyloxy)phenyl)sulfonyl)alanine, this broader field emphasizes the relevance of sulfonyl compounds in organic synthesis . Researchers explore efficient methods for introducing fluorosulfonyl groups into molecules.

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has biological activity, it could be studied further for potential therapeutic uses. Alternatively, if it has unique chemical properties, it could be studied in the context of materials science or chemical synthesis .

properties

IUPAC Name

2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-11-5-3-4-6-15(11)22-13-7-9-14(10-8-13)23(20,21)17-12(2)16(18)19/h3-10,12,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVDAZGEAPNZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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